Stereochemical Purity and Differentiation from the (R)-Enantiomer
The (S)-enantiomer of 3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride is the specified isomer for applications requiring a defined 3D orientation. The (R)-enantiomer (CAS 331763-78-1) is a distinct compound with different potential biological interactions [1]. While direct comparative biological activity data for the free amino acid is not publicly available, the principle of stereospecificity in biological systems is well-established. The availability of the (S)-isomer with a reported purity of ≥99% (HPLC) from certain vendors provides a quantifiable measure of quality control for procurement decisions [2].
| Evidence Dimension | Chiral purity and isomer identity |
|---|---|
| Target Compound Data | (S)-enantiomer, Purity ≥99% (HPLC) |
| Comparator Or Baseline | (R)-enantiomer (CAS 331763-78-1) |
| Quantified Difference | Distinct stereoisomer; ≥99% purity specification available for target. |
| Conditions | N/A (Product specification) |
Why This Matters
This matters for procurement because the correct stereochemistry is often critical for the desired biological or catalytic activity of the final synthesized molecule.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 2761593, (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride. https://pubchem.ncbi.nlm.nih.gov/compound/2761593. View Source
- [2] Cenmed Enterprises. 4-Nitro-L-beta-homophenylalanine hydrochloride (100MG) product page. https://cenmed.com. View Source
